6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound This compound features a pyrazole ring fused with a piperazine ring, making it a unique structure in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the biochemical pathway of HBV replication. By interacting with the HBV core protein, it disrupts the normal functioning of the virus and inhibits its ability to replicate .
Result of Action
The result of the compound’s action is the effective inhibition of HBV replication, even in the presence of nucleoside-resistant HBV mutants . This leads to a decrease in the HBV DNA viral load, which is a key indicator of the virus’s activity within the body .
Action Environment
The action of this compound is influenced by the biological environment within the host organism. Factors such as the presence of HBV mutants and the overall health status of the host can impact the compound’s efficacy . .
Biochemical Analysis
Biochemical Properties
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been found to play a role in biochemical reactions, particularly in the context of hepatitis B virus (HBV) inhibition . It has been identified as a core protein allosteric modulator (CpAM) for HBV, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. Specifically, it has been observed to inhibit HBV DNA viral load in a HBV AAV mouse model when administered orally .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the core protein of HBV . It acts as a CpAM, altering the conformation of the core protein and thereby inhibiting the virus .
Dosage Effects in Animal Models
In animal models, specifically HBV AAV mouse models, the compound has been shown to inhibit HBV DNA viral load when administered orally
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazole derivatives with piperazine derivatives under controlled conditions. For example, the reaction of 2,3-diaminopyrazine with 1,2-dibromoethane in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine derivatives, while reduction can produce tetrahydropyrazine derivatives .
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[1,5-a]pyrazine: A similar compound with a slightly different structure.
4,5,6,7-Tetrahydro-1H-pyrazolo[1,5-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and stereochemistry. The presence of the methyl group at the 6-position and the (S)-configuration contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJXRZRLBMRDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC=N2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091795-23-0 |
Source
|
Record name | 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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